molecular formula C9H14N6 B146501 Diallylmelamine CAS No. 91-77-0

Diallylmelamine

Cat. No.: B146501
CAS No.: 91-77-0
M. Wt: 206.25 g/mol
InChI Key: ROHTVIURAJBDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diallylmelamine (chemical name: N,N-Diallylmelamine; molecular formula: C₉H₁₄N₆) is a triazine derivative featuring two allyl groups (-CH₂CH=CH₂) attached to the amino positions of the melamine core. Its structure combines the aromatic triazine ring with reactive allyl moieties, enabling diverse applications in pharmaceuticals, polymer chemistry, and coordination networks .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallylmelamine can be synthesized through the reaction of melamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the continuous addition of allyl chloride to a melamine solution, followed by purification steps to obtain the final product. The reaction conditions are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Diallylmelamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of diallylmelamine, particularly its hypotensive effects, involves its metabolism into active metabolites. These metabolites exert their effects by acting on vascular smooth muscle, leading to vasodilation and reduced blood pressure. The compound does not significantly affect cardiac output or sympathetic vasoconstrictor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diallylmelamine is compared below with analogous compounds in terms of structure, reactivity, and applications.

Diallyl Compounds

These compounds share allyl groups but differ in their core structures and uses.

Compound Molecular Formula Core Structure Key Applications Reactivity/Properties References
This compound C₉H₁₄N₆ Triazine ring Pharmaceuticals, polymer crosslinking Forms coordination complexes; thermal stability
Diallyl phthalate C₁₄H₁₄O₄ Phthalate ester Polymer plasticizer, crosslinker High dielectric strength; hydrolytically stable
Diallyl sulfide C₆H₁₀S Sulfide bridge Organic synthesis, flavoring agent Volatile; prone to oxidation
Triallyl isocyanurate (TAIC) C₁₂H₁₅N₃O₃ Isocyanurate ring Fluoropolymer coagent (e.g., high-temperature stability) Three allyl groups enhance crosslinking density

Key Observations :

  • Allyl Group Count : this compound’s two allyl groups limit crosslinking efficiency compared to TAIC (three allyl groups), making TAIC superior in high-performance fluoropolymers .
  • Core Functionality : The triazine ring in this compound enables coordination chemistry (e.g., silver complexes), a feature absent in diallyl phthalate or sulfide .

Melamine Derivatives

This compound is distinguished from other melamine-based resins by its substituents and applications.

Compound Substituents Key Applications Thermal/Chemical Behavior References
This compound Two allyl groups Pharmaceuticals, coordination Reactive allyl groups; moderate stability
Melamine resin Methylol groups Adhesives, coatings Thermosetting; formaldehyde-based
Dimethylol dihydroxy ethylene urea Hydroxyethyl groups Textile finishing Non-formaldehyde; hydrolytically stable

Key Observations :

  • Reactivity : Allyl groups in this compound enable polymerization and metal coordination, unlike methylol or hydroxyethyl substituents in traditional melamine resins .
  • Safety : Unlike formaldehyde-releasing melamine resins, this compound avoids formaldehyde emissions, aligning with modern safety standards .

Coagents in Polymer Chemistry

This compound competes with other coagents in fluoropolymer formulations.

Compound Functional Groups Role in Polymers Advantages Limitations References
This compound Allyl, triazine Crosslinking Dual functionality (coordination + crosslinking) Lower thermal stability vs. TAIC
Triallyl isocyanurate (TAIC) Allyl, isocyanurate Crosslinking, thermal stability High crosslink density; 300°C stability Higher cost
N,N′-m-Phenylene bismaleimide Maleimide Elastomer reinforcement Excellent heat resistance Poor solubility in polymers

Key Observations :

  • Thermal Performance : TAIC outperforms this compound in high-temperature applications (>200°C) due to its stable isocyanurate core .
  • Multifunctionality : this compound’s ability to form metal complexes (e.g., with silver) adds value in conductive or antimicrobial polymers .

Biological Activity

Diallylmelamine (DAM) is a compound that has garnered attention for its biological activity, particularly in the context of its hypotensive effects and potential applications in treating hypertension. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a derivative of melamine, characterized by the presence of two allyl groups. Its chemical structure allows it to participate in various biological interactions, making it a subject of interest in pharmacological research.

Pharmacological Properties

  • Hypotensive Effects :
    • This compound has been shown to be an effective hypotensive agent in animal models, particularly in hypertensive dogs and rats. Studies indicate that it can maintain a prolonged duration of action exceeding twenty-four hours after a single oral dose .
    • The compound was initially explored for its ability to mitigate gastric side effects associated with other medications but was found to possess significant blood pressure-lowering properties .
  • Mechanisms of Action :
    • The hypotensive effects of DAM are believed to be mediated through various mechanisms, including vasodilation and modulation of vascular smooth muscle tone. The exact biochemical pathways involved remain an area of ongoing research.
    • A notable study indicated that the antihypertensive activity may be linked to hepatic metabolism, resulting in metabolites that exert the desired pharmacological effects .

Case Study 1: Animal Trials

In early studies conducted on dogs, this compound demonstrated a modest reduction in blood pressure. However, subsequent modifications led to the development of its N-oxidation product, DAMN-O, which was tested in human subjects but faced challenges due to side effects such as salt and water retention .

Table 1: Summary of Key Findings from Animal Studies

Study TypeModelDoseOutcome
Initial TrialsHypertensive DogsSingle oral doseProlonged hypotensive effect
Modified TrialsRatsVariesSignificant blood pressure reduction
N-Oxidation ProductHumansVariesModest efficacy; side effects noted

Mechanistic Insights

The biological activity of this compound is not only limited to its hypotensive effects but also extends to potential neuroprotective properties. Research has suggested that compounds similar to this compound may influence nitric oxide pathways, which are critical for vascular health and cognitive function .

MechanismDescription
VasodilationRelaxation of vascular smooth muscles leading to reduced blood pressure
Nitric Oxide PathwayModulation of nitric oxide levels contributing to vascular health
Hepatic MetabolismConversion into active metabolites influencing blood pressure regulation

Recent Developments

Recent literature continues to explore the pharmacological potential of this compound and its derivatives. The ongoing research focuses on optimizing its structure for enhanced efficacy and reduced side effects.

Future Directions

  • Clinical Trials : Further clinical trials are necessary to evaluate the safety and efficacy of this compound in human populations.
  • Structural Optimization : Investigating structural analogs may lead to more potent derivatives with fewer adverse effects.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Diallylmelamine with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between melamine derivatives and allyl halides under controlled conditions. Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography. Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HPLC (≥95% purity thresholds) is critical. Reproducibility requires explicit documentation of solvent ratios, temperature gradients, and catalyst loadings in the experimental section, with cross-referencing to supplementary data files .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • Spectroscopy : 1H NMR^1 \text{H NMR} (to confirm allyl proton integration) and FT-IR (to verify amine and triazine functional groups).
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight.
    Cross-validate results with published spectral libraries and include raw data in supplementary materials .

Q. How should researchers design initial toxicity assays for this compound to ensure robust baseline data?

  • Methodological Answer : Use tiered testing:

  • In vitro: Cytotoxicity assays (e.g., MTT on HepG2 cells) with dose-response curves (0.1–100 µM).
  • In vivo (if applicable): Acute toxicity studies in model organisms (e.g., zebrafish embryos) adhering to OECD guidelines.
    Document negative controls, solvent effects, and statistical power calculations (e.g., ANOVA with p < 0.05) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct a systematic review with meta-analysis, focusing on variables such as:

  • Experimental conditions : pH, temperature, and solvent polarity.
  • Biological models : Cell line specificity or organism variability.
    Use funnel plots to assess publication bias and subgroup analysis to isolate confounding factors .

Q. How can computational modeling (e.g., DFT, MD simulations) predict this compound’s reactivity in novel environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps).
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) using AMBER or GROMACS.
    Validate predictions with experimental kinetic data (e.g., reaction rates via UV-Vis spectroscopy) .

Q. What experimental designs are optimal for studying this compound’s stability under varying thermal and photolytic conditions?

  • Methodological Answer :

  • Thermal Stability : TGA/DSC (heating rate 10°C/min, N2_2 atmosphere) to identify decomposition thresholds.
  • Photolytic Stability : UV chamber exposure (254 nm, 48 hrs) with HPLC monitoring of degradation products.
    Include Arrhenius plots for kinetic analysis and IR spectroscopy to track structural changes .

Q. Data Management and Reporting Standards

Q. How should researchers structure supplementary materials to enhance reproducibility of this compound studies?

  • Methodological Answer :

  • File Organization : Separate folders for raw spectra, chromatograms, and simulation input files.
  • Metadata : Describe instrument calibration (e.g., NMR shim settings) and software versions (e.g., Gaussian 16).
  • Ethical Compliance : Include ethics committee approvals for biological assays and data-sharing licenses .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound bioassays?

  • Methodological Answer :

  • Non-linear Regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50_{50}/IC50_{50}.
  • Multivariate Analysis : PCA to identify outliers or PLS-DA for biomarker discovery.
    Report confidence intervals and use R/Bioconductor for open-source reproducibility .

Properties

IUPAC Name

2-N,2-N-bis(prop-2-enyl)-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-4H,1-2,5-6H2,(H4,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHTVIURAJBDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059031
Record name Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91-77-0
Record name N2,N2-Di-2-propen-1-yl-1,3,5-triazine-2,4,6-triamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diallylmelamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diallylmelamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Triazine-2,4,6-triamine, N2,N2-di-2-propen-1-yl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIALLYLMELAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGB76HFI14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.